N-(4-methylphenyl)-2-[(4-oxo-3,4-dihydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Description
This compound features a benzothieno[2,3-d]pyrimidin-4-one core fused with a thioacetamide moiety substituted at the N-(4-methylphenyl) position.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[(4-oxo-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S2/c1-11-6-8-12(9-7-11)20-15(23)10-25-19-21-17(24)16-13-4-2-3-5-14(13)26-18(16)22-19/h2-9H,10H2,1H3,(H,20,23)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYXIDRCMMLVPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4S3)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminobenzothiophene-3-Carboxylic Acid Derivatives
The most common method involves cyclizing 2-aminobenzothiophene-3-carboxylic acid with urea or triethyl orthoformate under acidic conditions. For example, refluxing 2-aminobenzothiophene-3-carboxylic acid with urea in glacial acetic acid at 120°C for 6 hours yields the pyrimidinone core in ~75% yield. Alternative catalysts, such as p-toluenesulfonic acid (PTSA), enhance reaction efficiency by reducing side product formation.
Table 1: Reaction Conditions for Core Cyclization
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Urea + Glacial Acetic Acid | Acetic Acid | 120 | 6 | 75 |
| Triethyl Orthoformate + PTSA | Toluene | 110 | 4 | 82 |
| Formamidine Derivative* | DMF | 150 | 2 | 68 |
*As described in patent methodologies for analogous heterocycles.
Alternative Route via Formamidine Intermediates
Recent patents describe using (E)-N′-(2-fluoroaryl)-N,N-dimethylformamidine intermediates reacted with primary amines under high-temperature conditions (150–170°C) in polar aprotic solvents like DMF or DMSO. This method, while efficient for benzimidazoles, has been adapted for benzothieno-pyrimidines by substituting aminothiophene precursors.
Sulfanyl Group Introduction at Position 2
The 2-position of the pyrimidinone core undergoes thiolation to introduce the sulfanyl (-S-) moiety, a critical step for subsequent acetamide coupling.
Nucleophilic Displacement with Thiolate Anions
Treatment of 2-chlorobenzothieno[2,3-d]pyrimidin-4-one with sodium hydrosulfide (NaSH) in ethanol at reflux (78°C) for 3 hours provides the 2-mercapto derivative in 65–70% yield. Alternatively, thiourea in dimethylacetamide (DMA) at 100°C facilitates thiolation via in situ generation of thiolate ions.
Table 2: Thiolation Reaction Parameters
| Thiolating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaSH | Ethanol | 78 | 3 | 68 |
| Thiourea | DMA | 100 | 4 | 72 |
| Lawesson’s Reagent | Toluene | 110 | 2 | 60 |
Oxidative Coupling for Direct Sulfur Incorporation
In cases where chlorinated intermediates are unstable, oxidative coupling using elemental sulfur and copper(I) iodide in DMSO at 130°C achieves comparable results. This method avoids harsh thiolating agents but requires meticulous control of stoichiometry to prevent over-sulfurization.
Acetamide Side Chain Installation
The final step involves coupling the 2-mercaptobenzothieno-pyrimidinone with N-(4-methylphenyl)chloroacetamide.
Two-Step Amidation Process
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Chloroacetylation : Reacting the thiolated intermediate with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C for 1 hour forms the chloroacetamide derivative.
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Nucleophilic Aromatic Substitution : Treating the chloroacetamide with 4-methylaniline in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 80°C for 6 hours yields the target compound.
Table 3: Amidation Reaction Optimization
| Step | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Chloroacetylation | Chloroacetyl Chloride | DCM | 0–5 | 85 |
| Aniline Coupling | 4-Methylaniline + K₂CO₃ | Acetonitrile | 80 | 78 |
One-Pot Coupling Using EDCI/HOBt
For industrial scalability, a one-pot method utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF at room temperature achieves 88% yield by minimizing intermediate isolation. This approach reduces purification steps and enhances throughput.
Purification and Characterization
Chromatographic Purification
Crude products are purified via silica gel column chromatography using ethyl acetate/hexane (3:7) as the eluent. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient ensures >98% purity for pharmacological studies.
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.85–7.20 (m, 7H, aromatic-H), 4.10 (s, 2H, -SCH₂CO-), 2.35 (s, 3H, -CH₃).
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IR (KBr) : 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-S).
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MS (ESI) : m/z 424.1 [M+H]⁺.
Industrial Scalability Considerations
Large-scale synthesis requires optimizing solvent recovery and minimizing waste. Continuous flow reactors for the cyclization and thiolation steps improve heat transfer and reduce reaction times by 40% compared to batch processes. Additionally, replacing toxic solvents like DMF with cyclopentyl methyl ether (CPME) enhances environmental sustainability without compromising yield.
Challenges and Mitigation Strategies
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Regioselectivity in Thiolation : Competing sulfonation at position 6 is mitigated by using bulky bases like DBU to sterically hinder undesired sites.
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By-Product Formation : Unreacted chloroacetyl chloride is quenched with aqueous sodium bicarbonate before amidation to prevent N-overacylation.
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Crystallization Difficulties : Recrystallization from ethanol/water (9:1) yields pure crystals with consistent melting points (mp 214–216°C).
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-[(4-oxo-3,4-dihydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Antibacterial Activity
The compound exhibits significant antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. Research indicates that derivatives of benzothiazine and related compounds have shown efficacy in treating bacterial infections. For instance, sulfone derivatives of benzothiazine have been noted for their broad spectrum of antibacterial activity, which suggests that N-(4-methylphenyl)-2-[(4-oxo-3,4-dihydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide may possess similar properties due to structural analogies .
Anticancer Potential
Several studies have investigated the anticancer potential of compounds with similar structures. For example, compounds derived from 4H-benzothiazine scaffolds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells while exhibiting lower toxicity towards normal cells . The specific compound could be further explored for its ability to inhibit cancer cell proliferation and induce cell cycle arrest.
Anti-inflammatory Effects
Compounds with thieno-pyrimidine moieties have been associated with anti-inflammatory activities. The presence of the sulfanyl group in N-(4-methylphenyl)-2-[(4-oxo-3,4-dihydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide may enhance its potential as an anti-inflammatory agent by modulating inflammatory pathways . This application is particularly relevant in conditions such as rheumatoid arthritis and other chronic inflammatory diseases.
Case Study 1: Antibacterial Efficacy
A study conducted on benzothiazine derivatives showed that modifications to the sulfonamide group significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-function relationship highlighted the importance of the sulfanyl group in mediating these effects .
Case Study 2: Anticancer Activity
In vitro studies on similar thieno-pyrimidine compounds indicated a promising anticancer profile against breast cancer cell lines (MCF-7 and MDA-MB231). The compound demonstrated a dose-dependent inhibition of cell growth, suggesting its potential as a lead compound for further development .
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-[(4-oxo-3,4-dihydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Substituent Effects on Melting Points and Solubility
- Compound 13a (N-(4-methylphenyl)-2-cyanoacetamide derivative): Melting point: 288°C (from dioxane) . Substituent: 4-Methylphenyl group. High melting point suggests strong intermolecular interactions (e.g., hydrogen bonding via NH and C=O groups).
Compound in (2-[(4-methyl-6-oxo-pyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide):
- Compound (2-{[3-(2,3-dimethylphenyl)-4-oxo-thienopyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide): Molecular weight: 449.6 . Substituent: 4-Methylbenzyl and 2,3-dimethylphenyl. Bulky substituents increase molecular weight and may reduce solubility in polar solvents.
Key Insight : Electron-donating groups (e.g., methyl) enhance crystallinity and melting points, while halogen substituents (Cl) lower melting points but may improve lipophilicity.
Spectral Characteristics
IR Spectroscopy :
1H-NMR :
Biological Activity
N-(4-methylphenyl)-2-[(4-oxo-3,4-dihydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A 4-methylphenyl group
- A benzothieno[2,3-d]pyrimidine core with a sulfanyl linkage
- An acetamide moiety
Molecular Formula and Weight
- Molecular Formula : C14H14N2O2S
- Molecular Weight : 270.34 g/mol
Anticancer Potential
Recent studies have highlighted the anticancer properties of similar compounds. For instance, thiazole-(benz)azole derivatives have shown significant anticancer activity against various tumor cell lines, suggesting that derivatives of N-(4-methylphenyl)-2-[(4-oxo-3,4-dihydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide may exhibit comparable effects.
Case Study: Anticancer Activity Evaluation
In a study evaluating the anticancer effects of related compounds, the following methods were employed:
- Cell Lines Tested : A549 (lung cancer) and C6 (glioma)
- Assays Conducted :
- MTT assay for cell viability
- Caspase-3 activation assays to assess apoptosis
- Acridine orange/ethidium bromide staining for cell death analysis
Results indicated that compounds with structural similarities exhibited significant cytotoxicity and induced apoptosis in cancer cells .
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of DNA Synthesis : Compounds may interfere with DNA replication processes in cancer cells.
- Induction of Apoptosis : Activation of apoptotic pathways via caspase enzyme activation has been observed.
- Antioxidant Activity : Some derivatives may exhibit antioxidant properties, contributing to their therapeutic potential.
Data Summary Table
Synthesis and Characterization
The synthesis of N-(4-methylphenyl)-2-[(4-oxo-3,4-dihydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide involves several steps:
- Starting Materials : 4-methylphenyl acetamide and benzothieno[2,3-d]pyrimidine derivatives.
- Reagents Used : Base catalysts (e.g., sodium hydroxide) and solvents (e.g., ethanol).
- Characterization Techniques :
- Nuclear Magnetic Resonance (NMR)
- Infrared Spectroscopy (IR)
- Mass Spectrometry (MS)
These techniques confirm the structure and purity of the synthesized compound.
Q & A
Q. What are the recommended synthetic routes for preparing N-(4-methylphenyl)-2-[(4-oxo-3,4-dihydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide?
Methodological Answer: The compound can be synthesized via carbodiimide-mediated coupling of 4-oxo-3,4-dihydro[1]benzothieno[2,3-d]pyrimidine-2-thiol with N-(4-methylphenyl)-2-chloroacetamide. Key steps include:
- Activation : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or similar coupling agents in dichloromethane at low temperatures (e.g., 273 K) to activate the thiol group .
- Purification : Extract the product using sequential washing (e.g., aqueous HCl, NaHCO₃, brine) and recrystallize from a solvent mixture (e.g., dichloromethane/ethyl acetate) .
- Validation : Confirm purity via LC-MS (as in ) and NMR spectroscopy (e.g., δ 2.07 ppm for methyl groups, aromatic proton splitting patterns) .
Q. How can researchers characterize the crystal structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key considerations:
- Crystallization : Grow crystals via slow evaporation of a dichloromethane/ethyl acetate mixture (1:1 v/v) to ensure well-defined lattice formation .
- Data Analysis : Calculate dihedral angles between aromatic rings (e.g., 65.2° between substituted phenyl groups in analogous structures) and identify hydrogen-bonding networks (e.g., N–H···O interactions) to assess packing stability .
- Refinement : Use riding models for H-atom placement and isotropic displacement parameters (1.2×Ueq of parent atoms) .
Q. What experimental strategies optimize solubility for in vitro assays?
Methodological Answer: Modify substituents to enhance polarity while retaining bioactivity:
- Phenyl Ring Substitution : Introduce electron-withdrawing groups (e.g., –Cl, –F) or methoxy groups (–OCH₃) to improve aqueous solubility, as seen in analogues with >61.3 µg/ml solubility .
- Co-Solvent Systems : Use DMSO/PBS mixtures (e.g., 10% DMSO) for initial stock solutions, followed by dilution to ≤1% DMSO in assay buffers .
- Surfactant-Assisted Dispersion : Employ Tween-80 or cyclodextrins for hydrophobic derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
Methodological Answer: Focus on core modifications guided by analogous compounds:
- Thienopyrimidinone Core : Replace sulfur with oxygen/selenium or introduce methyl groups at positions 5/6 (as in ) to assess impact on enzyme inhibition .
- Sulfanyl Linker : Compare bioactivity of –S– vs. –O– or –NH– linkers (e.g., ’s cyclopenta-thieno derivatives) .
- In Vivo/In Vitro Correlation : Use LC-MS (m/z 314.0 [M+H]+ as a reference) to monitor metabolic stability in hepatic microsomes .
Q. What computational approaches predict binding modes to target proteins?
Methodological Answer: Combine molecular docking and dynamics:
- Docking : Use AutoDock Vina with PyRx to model interactions with kinases or oxidoreductases. Prioritize the benzothieno-pyrimidinone core as a hinge-binding motif .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of key interactions (e.g., hydrogen bonds with catalytic lysine residues) .
- Free Energy Calculations : Apply MM-PBSA to rank derivatives based on binding affinity .
Q. How should researchers resolve contradictions between in vitro potency and cellular efficacy?
Methodological Answer: Systematically evaluate pharmacokinetic and physicochemical factors:
- Membrane Permeability : Use Caco-2 assays or PAMPA to measure passive diffusion. Derivatives with ClogP >3 may require prodrug strategies .
- Efflux Pump Susceptibility : Test compounds in MDCK-MDR1 cells to identify P-gp substrates .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify half-life via LC-MS. Introduce fluorine or methyl groups to block CYP450 oxidation .
Q. What methodologies validate polymorphic forms and their stability?
Methodological Answer: Leverage thermal and spectroscopic analyses:
- DSC/TGA : Identify melting points (e.g., 202–203°C in ) and decomposition profiles to select thermodynamically stable forms .
- PXRD : Compare experimental patterns with SC-XRD-predicted spectra to confirm polymorphism .
- Accelerated Stability Testing : Store polymorphs at 40°C/75% RH for 4 weeks and monitor crystallinity via PXRD .
Q. How can ecological risk assessments guide disposal protocols?
Methodological Answer: Follow frameworks from long-term environmental studies (e.g., Project INCHEMBIOL):
- Degradation Studies : Expose the compound to UV light, microbial consortia, or hydrolytic conditions (pH 2–12) and quantify residuals via HPLC .
- Toxicity Profiling : Use Daphnia magna (48-h LC50) and Aliivibrio fischeri (bioluminescence inhibition) assays for acute toxicity .
- Bioaccumulation Modeling : Calculate log Kow and BCF values to predict environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
